Oseltamivir

Beschreibung

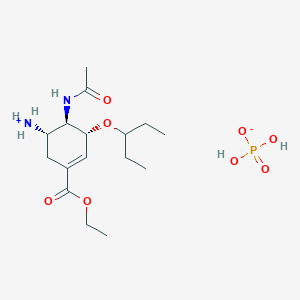

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZGPKBBMSAYNT-RRFJBIMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044291 | |

| Record name | Oseltamivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oseltamivir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014343 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, 6.86e-01 g/L | |

| Record name | Oseltamivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00198 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oseltamivir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014343 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

196618-13-0, 204255-11-8 | |

| Record name | Oseltamivir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196618-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oseltamivir [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196618130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oseltamivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00198 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oseltamivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OSELTAMIVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20O93L6F9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OSELTAMIVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7433 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oseltamivir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014343 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Oseltamivir's Mechanism of Action Against Influenza A vs. B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mechanism of action of oseltamivir (B103847) against influenza A and influenza B viruses. It delves into the quantitative differences in efficacy, details the experimental protocols for assessing antiviral activity, and visualizes the underlying molecular interactions and processes.

Core Mechanism of Action: Neuraminidase Inhibition

This compound is an antiviral prodrug that is converted in the liver to its active form, this compound carboxylate.[1][2] This active metabolite is a potent and selective competitive inhibitor of the neuraminidase (NA) enzyme of influenza A and B viruses.[1][3] The NA enzyme is crucial for the release of newly formed viral particles from the surface of infected host cells.[3][4] By cleaving terminal sialic acid residues from glycoconjugates on the cell surface, NA prevents the aggregation of newly formed virions and facilitates their spread to other cells.[3][4]

This compound carboxylate, a sialic acid analogue, binds to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid.[3] This results in the clumping of newly synthesized virions on the host cell surface, thereby preventing their release and halting the spread of the infection.[5]

Quantitative Efficacy: Influenza A vs. Influenza B

While this compound is effective against both influenza A and B viruses, there are notable differences in its inhibitory potency. Generally, this compound exhibits greater efficacy against influenza A viruses compared to influenza B viruses.[6][7] This is reflected in the lower 50% inhibitory concentration (IC50) and inhibition constant (Ki) values observed for influenza A strains.

Several studies have reported that the IC50 values for this compound against influenza B viruses can be approximately 10-fold higher than those for influenza A viruses.[7] This reduced susceptibility of influenza B may contribute to observations of lower clinical effectiveness in some cases.[6]

Table 1: this compound Carboxylate IC50 Values for Influenza A and B Viruses

| Influenza Virus Type/Subtype | Mean IC50 (nM) | Reference(s) |

| Influenza A (H1N1) | 0.92 - 1.54 | [8][9] |

| Influenza A (H3N2) | 0.43 - 0.62 | [9] |

| Influenza B | 5.21 - 12.46 | [8][9] |

Table 2: this compound Carboxylate Ki Values for Influenza B Neuraminidase

| Parameter | Value | Reference(s) |

| Ki (Wild-Type) | ~84 times lower affinity than for this compound carboxylate | [10] |

| Ki (I221L Mutant) | ~51 times lower affinity for zanamivir | [10] |

Structural Basis for Differential Efficacy

The differential efficacy of this compound against influenza A and B can be attributed to subtle structural differences in the neuraminidase active site. The active site is highly conserved across both types, but minor variations in amino acid residues can influence the binding affinity of this compound.

The binding of this compound to the NA active site involves interactions with several key residues, including Arg118, Glu119, Arg152, Arg292, and Arg371.[11] Mutations in these residues can lead to drug resistance. For example, the H275Y mutation in N1 neuraminidase is a well-known cause of this compound resistance.[12] In influenza B, the I221L substitution in neuraminidase has been shown to confer high-level resistance to this compound.[10] This substitution introduces a leucine (B10760876) side chain that protrudes into the hydrophobic pocket of the active site, hindering the binding of this compound's pentyloxy substituent.[10]

Molecular dynamics simulations have revealed that the binding of this compound can be influenced by the flexibility of the "150-loop" in the neuraminidase active site.[13] Differences in the dynamics of this loop between influenza A and B neuraminidases may contribute to the observed variations in inhibitor binding and efficacy.

Experimental Protocols

The primary method for determining the efficacy of this compound is the neuraminidase inhibition assay. This assay measures the ability of the drug to inhibit the enzymatic activity of the viral neuraminidase.

Fluorescence-Based Neuraminidase Inhibition Assay using MUNANA

This is a widely used and recommended method for assessing influenza virus susceptibility to neuraminidase inhibitors.[14][15]

Principle: The assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). The neuraminidase enzyme cleaves the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone (B1674119) (4-MU). The fluorescence intensity is directly proportional to the neuraminidase activity. In the presence of an inhibitor like this compound, the cleavage of MUNANA is reduced, leading to a decrease in fluorescence. The IC50 value, which is the concentration of the inhibitor that reduces neuraminidase activity by 50%, is then calculated.[14][15]

Detailed Methodology:

-

Virus Preparation: Culture influenza viruses to sufficient titers in Madin-Darby Canine Kidney (MDCK) cells or embryonated chicken eggs.

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, typically MES (2-(N-morpholino)ethanesulfonic acid), at a specific pH (e.g., 6.5) containing CaCl2.

-

MUNANA Substrate: Prepare a stock solution of MUNANA and dilute it to the working concentration in the assay buffer. Protect the solution from light.

-

This compound Carboxylate: Prepare a stock solution of this compound carboxylate and perform serial dilutions to create a range of concentrations to be tested.

-

Stop Solution: Prepare a solution to stop the enzymatic reaction, typically containing NaOH in ethanol.[14]

-

-

Assay Procedure:

-

In a 96-well microplate, add a standardized amount of the influenza virus to each well.

-

Add the serially diluted this compound carboxylate to the wells. Include control wells with no inhibitor.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

-

Add the MUNANA substrate to all wells and incubate at 37°C for a specific duration (e.g., 60 minutes), protected from light.[16]

-

Stop the reaction by adding the stop solution to each well.[16]

-

-

Data Acquisition and Analysis:

-

Read the fluorescence intensity of each well using a fluorometer with an excitation wavelength of approximately 355 nm and an emission wavelength of around 460 nm.[14]

-

Subtract the background fluorescence (from wells with no virus).

-

Plot the percentage of neuraminidase inhibition against the logarithm of the this compound carboxylate concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[17]

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes related to this compound's mechanism of action and its evaluation.

Caption: this compound inhibits the release of new virions from the host cell.

Caption: this compound competitively inhibits the neuraminidase active site.

Caption: Workflow for the fluorescence-based neuraminidase inhibition assay.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. droracle.ai [droracle.ai]

- 6. A comparison of the effectiveness of this compound for the treatment of influenza A and influenza B: a Japanese multicenter study of the 2003-2004 and 2004-2005 influenza seasons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Resistant Influenza A and B Viruses Pre- and Post Antiviral Therapy in Children and Young Adults with Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to Zanamivir and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. A Novel I221L Substitution in Neuraminidase Confers High-Level Resistance to this compound in Influenza B Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Binding mechanism of this compound and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs | PLOS Computational Biology [journals.plos.org]

- 12. Structural basis for this compound resistance of influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. f1000research-files.f1000.com [f1000research-files.f1000.com]

A Technical Guide to the In Vivo Activation Pathway of Oseltamivir Phosphate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Oseltamivir (B103847) phosphate (B84403) (marketed as Tamiflu®) is an orally administered antiviral agent crucial for the treatment and prophylaxis of influenza A and B virus infections.[1] It is administered as an inactive ethyl ester prodrug that requires in vivo bioactivation to exert its therapeutic effect. This conversion is a critical step in its pharmacology, primarily mediated by the enzyme human carboxylesterase 1 (CES1).[2] This guide provides a detailed examination of the metabolic pathway, pharmacokinetic profile, influencing factors, and experimental methodologies related to the in vivo activation of this compound phosphate.

The Core Activation Pathway: From Prodrug to Active Inhibitor

The fundamental principle of this compound's action lies in its conversion from an inactive prodrug, this compound phosphate, to its pharmacologically active metabolite, this compound carboxylate (also known as this compound acid or GS 4071).[1][3] This biotransformation is a hydrolysis reaction that cleaves the ethyl ester group from the prodrug.

2.1 Enzymatic Conversion

The activation is almost exclusively catalyzed by carboxylesterases, with human carboxylesterase 1 (CES1) being the predominant enzyme responsible for this hydrolytic activation.[2][4] CES1 is a serine esterase highly expressed in the human liver, which is the primary site of this compound's conversion.[2][5][6] While the liver is the main location for this metabolic process, esterases in the intestine also contribute to the conversion.[7]

2.2 Absorption and First-Pass Metabolism

Following oral administration, this compound phosphate is readily absorbed from the gastrointestinal tract.[6] It then undergoes extensive first-pass metabolism, where the hepatic CES1 enzymes efficiently convert it to this compound carboxylate.[1][5] This process is highly efficient, with at least 75% of an oral dose reaching the systemic circulation as the active this compound carboxylate, resulting in an absolute bioavailability of approximately 80%.[1][5][6] Consequently, the systemic exposure to the inactive prodrug is minimal, constituting less than 5% of the total drug exposure after an oral dose.[6]

Quantitative Pharmacokinetic & Pharmacodynamic Data

The conversion process dictates the pharmacokinetic profile of both the prodrug and its active metabolite. The data below summarizes key quantitative parameters.

Table 1: Pharmacokinetic Parameters of this compound and its Active Metabolite in Humans

| Parameter | This compound Phosphate (Prodrug) | This compound Carboxylate (Active Metabolite) | Reference(s) |

|---|---|---|---|

| Oral Bioavailability | Not applicable | ~80% | [1][5] |

| Systemic Exposure | <5% of total dose | >95% of circulating component | [1][6] |

| Time to Peak Plasma Conc. (Tmax) | - | 3–4 hours | [5] |

| Elimination Half-life (t½) | 1–3 hours | 6–10 hours | [6][8] |

| Plasma Protein Binding | 42% | 3% (low) | [1][6] |

| Primary Elimination Route | Conversion to metabolite (>90%) | Renal Excretion (>99%) |[1][6] |

Table 2: Enzyme Kinetics and Factors Influencing this compound Activation

| Parameter | Value / Observation | Reference(s) |

|---|---|---|

| Primary Enzyme | Human Carboxylesterase 1 (CES1) | [2][4][9] |

| Primary Location | Liver | [5][6][10] |

| CES1 Variant (p.Gly143Glu) | Vmax is ~25% of wild-type enzyme | [9] |

| CES1 Variant (p.Asp260fs) | Catalytic activity is negligible | [9] |

| Gender Difference | CES1 expression and this compound activation may be higher in females | [2] |

| Drug Interaction | Activation inhibited by clopidogrel (B1663587) (another CES1 substrate) |[4][11] |

Table 3: Inhibitory Potency of this compound Carboxylate

| Target | IC₅₀ Value (nM) | Reference(s) |

|---|---|---|

| Influenza Virus Neuraminidase (General) | 0.3 - 2 | [3][12] |

| Influenza A (H1N1) Neuraminidase | 0.78 – 2.28 | [5] |

| Human Neuraminidases (Neu1, Neu2, Neu3, Neu4) | No significant inhibition up to 1,000,000 nM (1 mM) |[12] |

Detailed Experimental Protocols

The characterization of this compound's activation pathway relies on specific in vitro and in vivo experimental designs.

4.1 Protocol: In Vitro this compound Hydrolysis Assay

This assay is designed to measure the rate of this compound conversion by specific enzymes.

-

Enzyme Source Preparation:

-

Reaction Mixture:

-

In a microcentrifuge tube, combine the enzyme preparation (e.g., 50 µg of S9 protein) with a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding this compound phosphate to the mixture at various concentrations (e.g., 10-500 µM) to determine kinetic parameters.

-

Incubate at 37°C for a specified time (e.g., 15-60 minutes), ensuring the reaction stays within the linear range.

-

-

Reaction Termination:

-

Stop the reaction by adding a quenching solution, such as ice-cold acetonitrile, which precipitates the proteins.[13]

-

-

Analysis:

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the amount of this compound carboxylate formed.[14]

-

-

Data Interpretation:

-

Calculate the rate of formation of this compound carboxylate (e.g., in nmol/min/mg protein).

-

For kinetic analysis, plot reaction velocity against substrate concentration and fit to the Michaelis-Menten equation to determine Vmax and Km.[15]

-

4.2 Protocol: Human Pharmacokinetic Study for Bioactivation Assessment

This protocol outlines a clinical study to assess how genetic factors affect this compound activation in humans.

-

Subject Recruitment:

-

Enroll healthy volunteers.

-

Perform genotyping to identify subjects with specific CES1 polymorphisms (e.g., the c.428G>A variant) and wild-type controls.[16]

-

-

Drug Administration:

-

Following an overnight fast, administer a single standard oral dose of this compound phosphate (e.g., 75 mg).[16]

-

-

Blood Sampling:

-

Collect serial blood samples into tubes containing an esterase inhibitor to prevent ex vivo hydrolysis.

-

Sampling time points should be structured to capture the absorption, distribution, and elimination phases (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

-

Sample Processing and Analysis:

-

Process blood samples to separate plasma.

-

Simultaneously quantify the concentrations of both this compound phosphate and this compound carboxylate in plasma samples using a validated LC-MS/MS assay.[14]

-

-

Pharmacokinetic Analysis:

-

Calculate key pharmacokinetic parameters for both the prodrug and the active metabolite, including Area Under the Curve (AUC), maximum concentration (Cmax), and elimination half-life (t½).

-

Calculate the metabolite-to-prodrug AUC ratio as a key indicator of conversion efficiency.[16]

-

-

Statistical Comparison:

-

Compare the pharmacokinetic parameters between the CES1 variant carriers and the wild-type control group to determine the in vivo functional impact of the genetic polymorphism on this compound bioactivation.[16]

-

Conclusion

The in vivo activation of this compound phosphate is a rapid and efficient process, fundamentally dependent on the hydrolytic activity of human carboxylesterase 1, primarily in the liver. This conversion is essential for generating the active antiviral agent, this compound carboxylate. An understanding of this pathway is critical for drug development professionals, as genetic variations in the CES1 enzyme can significantly impair bioactivation, potentially compromising therapeutic efficacy and increasing exposure to the inactive prodrug.[9][16] The methodologies outlined provide a robust framework for further investigation into the pharmacogenetics and drug-drug interaction potential of this important antiviral medication.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Association of this compound Activation with Gender and Carboxylesterase 1 Genetic Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Anti-influenza prodrug this compound is activated by carboxylesterase human carboxylesterase 1, and the activation is inhibited by antiplatelet agent clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of this compound: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Introduction, Synthesis, and Pharmacokinetics of this compound Phosphate_Chemicalbook [chemicalbook.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Activation of the antiviral prodrug this compound is impaired by two newly identified carboxylesterase 1 variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound-induced hepatotoxicity: A retrospective analysis of the FDA adverse event reporting system | PLOS One [journals.plos.org]

- 11. This compound | C16H28N2O4 | CID 65028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. In vitro pharmacological selectivity profile of this compound prodrug (Tamiflu®) and active metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Metabolism and Transplacental Transfer of this compound in the Ex Vivo Human Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simultaneous quantification of prodrug this compound and its metabolite this compound carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A physiologically-based pharmacokinetic model of this compound phosphate and its carboxylate metabolite for rats and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Carboxylesterase 1 polymorphism impairs this compound bioactivation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Oseltamivir Carboxylate's Binding Affinity to Neuraminidase Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of oseltamivir (B103847) carboxylate, the active metabolite of the antiviral drug this compound, to various neuraminidase (NA) subtypes. This document summarizes quantitative binding data, details common experimental protocols for determining binding affinity, and visualizes these workflows for enhanced understanding.

Quantitative Binding Affinity of this compound Carboxylate

This compound carboxylate exhibits potent inhibitory activity against influenza A and B neuraminidases by binding to the highly conserved active site of the enzyme. This interaction prevents the cleavage of sialic acid residues from the surface of infected cells and new virions, thus halting the spread of the virus. The binding affinity is commonly quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Influenza A Virus Neuraminidase

This compound carboxylate demonstrates varying affinities for different subtypes of influenza A neuraminidase. Generally, it is a potent inhibitor of most seasonal and pandemic strains. However, specific amino acid substitutions in the neuraminidase active site can significantly reduce its binding affinity, leading to antiviral resistance.

| Neuraminidase Subtype | Strain/Mutation | IC50 (nM) | Assay Method | Reference |

| H1N1 | A/NWS/33 | 0.51 | Chemiluminescent Assay | [1] |

| A/H1N1pdm09 | ~0.92 - 1.54 | Chemiluminescent & Fluorescent Assays | [2][3] | |

| H275Y mutant | 256 | Surface Plasmon Resonance | [4] | |

| H3N2 | A/Victoria/3/75 | 0.19 | Chemiluminescent Assay | [1] |

| Wild-type | ~0.43 - 0.67 | Chemiluminescent & Fluorescent Assays | [2][3][4] | |

| E119V mutant | >100-fold increase | Not Specified | [5] | |

| R292K mutant | >9000-fold increase | Not Specified | [3] | |

| H5N1 | A/Duck/MN/1525/81 | 0.70 | Chemiluminescent Assay | [1] |

Influenza B Virus Neuraminidase

Influenza B viruses are generally susceptible to this compound, although some studies indicate a slightly lower sensitivity compared to influenza A/H3N2 strains[2][4]. Mutations conferring resistance are also observed in influenza B neuraminidases.

| Neuraminidase Subtype | Strain/Mutation | IC50 (nM) | Assay Method | Reference |

| Influenza B | Wild-type | ~5.21 - 13 | Chemiluminescent & Fluorescent Assays | [2][3][4] |

| D198N mutant | ~9-fold increase | Not Specified | [6] | |

| E119G mutant | High-level resistance | Not Specified | [7] | |

| R152K mutant | High-level resistance | Not Specified | [7] |

Bacterial and Mammalian Neuraminidases

This compound carboxylate shows significantly lower inhibitory activity against bacterial neuraminidases compared to viral ones. For instance, the IC50 for Vibrio cholerae neuraminidase is in the micromolar range (144 µM), indicating a much weaker binding affinity[8][9]. There is limited specific data on the binding affinity of this compound carboxylate to mammalian neuraminidases in the provided search results.

Experimental Protocols for Determining Binding Affinity

The binding affinity of this compound carboxylate to neuraminidase is determined using various in vitro assays. The following are detailed methodologies for three commonly employed techniques.

Fluorescence-Based Neuraminidase Inhibition Assay

This is the most widely used method for assessing the susceptibility of influenza viruses to neuraminidase inhibitors.

Principle: This assay measures the ability of an inhibitor to block the enzymatic activity of neuraminidase. The enzyme cleaves a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to release a fluorescent product, 4-methylumbelliferone (B1674119) (4-MU). The reduction in fluorescence in the presence of the inhibitor is proportional to its inhibitory activity.

Methodology:

-

Virus Preparation: Influenza virus isolates are cultured and titrated to determine the optimal concentration for the assay.

-

Inhibitor Dilution: this compound carboxylate is serially diluted to create a range of concentrations.

-

Incubation: The diluted inhibitor is pre-incubated with a standardized amount of neuraminidase (from viral lysate or purified enzyme) to allow for binding.

-

Substrate Addition: The MUNANA substrate is added to the enzyme-inhibitor mixture.

-

Fluorescence Measurement: The reaction is incubated at 37°C, and the fluorescence of the liberated 4-MU is measured at specific time points using a fluorometer (excitation ~365 nm, emission ~450 nm).

-

Data Analysis: The IC50 value, the concentration of inhibitor that reduces neuraminidase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Principle: ITC measures the heat released or absorbed when a ligand (this compound carboxylate) is titrated into a solution containing a macromolecule (neuraminidase). The resulting data can be used to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Methodology:

-

Sample Preparation: Purified neuraminidase is placed in the sample cell of the calorimeter, and this compound carboxylate is loaded into the injection syringe. Both are in the same buffer to minimize heat of dilution effects.

-

Titration: A series of small, precise injections of the inhibitor solution are made into the neuraminidase solution while the temperature is kept constant.

-

Heat Measurement: The instrument measures the heat change after each injection. As the neuraminidase becomes saturated with the inhibitor, the heat change per injection diminishes.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters, including the dissociation constant (Kd), which is a measure of binding affinity.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip when one molecule (the ligand) is immobilized on the chip and another molecule (the analyte) flows over the surface and binds to it. The change in refractive index is proportional to the mass of the analyte that binds.

Methodology:

-

Chip Preparation: A neuraminidase inhibitor, such as a zanamivir (B325) derivative, is immobilized on the surface of an SPR sensor chip to act as a bio-specific ligand.

-

Analyte Injection: A solution containing purified neuraminidase is injected and flows over the chip surface, allowing it to bind to the immobilized inhibitor.

-

Association/Dissociation Monitoring: The binding (association) and subsequent release (dissociation) of the neuraminidase are monitored in real-time by detecting changes in the SPR signal.

-

Competitive Inhibition Assay: To determine the IC50 of this compound carboxylate, the neuraminidase is pre-mixed with various concentrations of this compound carboxylate before being injected over the chip. This compound carboxylate in solution competes with the immobilized inhibitor for binding to the neuraminidase.

-

Data Analysis: The reduction in the SPR signal at different this compound carboxylate concentrations is used to generate a dose-response curve and calculate the IC50 value[4].

Conclusion

This guide provides a detailed overview of the binding affinity of this compound carboxylate to various neuraminidase subtypes, with a focus on influenza viruses. The provided data tables and experimental protocols offer a valuable resource for researchers and professionals in the field of antiviral drug development. The visualized workflows aim to clarify the methodologies used to assess the efficacy of neuraminidase inhibitors. Continuous monitoring of the binding affinities of this compound carboxylate against circulating and emerging influenza strains is crucial for managing antiviral resistance and ensuring the continued effectiveness of this important therapeutic agent.

References

- 1. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 2. journals.asm.org [journals.asm.org]

- 3. Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to Zanamivir and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sensitivity of influenza viruses to zanamivir and this compound: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A 3D‐RISM/RISM study of the this compound binding efficiency with the wild‐type and resistance‐associated mutant forms of the viral influenza B neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Different Inhibitory Potencies of this compound Carboxylate, Zanamivir, and Several Tannins on Bacterial and Viral Neuraminidases as Assessed in a Cell-Free Fluorescence-Based Enzyme Inhibition Assay - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular intricacies of Oseltamivir's Antiviral Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular basis of oseltamivir's antiviral activity against influenza viruses. This compound (B103847), a cornerstone of anti-influenza therapy, functions as a potent and selective inhibitor of the viral neuraminidase (NA) enzyme, a critical component in the viral life cycle. This document details the mechanism of action, presents key quantitative data on its efficacy, outlines experimental protocols for its study, and illustrates the underlying molecular interactions and resistance mechanisms.

The Crucial Role of Neuraminidase in the Influenza Virus Life Cycle

The influenza virus life cycle begins with the attachment of the viral hemagglutinin (HA) protein to sialic acid residues on the surface of host cells, leading to viral entry. Following replication within the host cell, newly synthesized virions bud from the cell membrane. However, these progeny viruses would remain tethered to the host cell surface via HA-sialic acid interactions. The viral neuraminidase (NA) enzyme plays an essential role at this stage by cleaving these terminal sialic acid residues, facilitating the release of new virus particles and preventing their aggregation.[1] This release is paramount for the propagation of the infection to neighboring cells.

This compound's Mechanism of Action: A Competitive Inhibition Strategy

This compound is an orally administered prodrug, this compound phosphate (B84403), which is readily absorbed and converted by hepatic esterases into its active form, this compound carboxylate.[2] this compound carboxylate is a potent competitive inhibitor of the influenza NA enzyme.[3] Its structure mimics the natural substrate of NA, sialic acid, allowing it to bind with high affinity to the conserved active site of the enzyme.[3] By occupying the active site, this compound carboxylate prevents the cleavage of sialic acid, thereby trapping the newly formed virions on the surface of the infected cell and halting the spread of the virus.[1][3]

dot

Caption: this compound's mechanism of action.

Quantitative Analysis of this compound's Antiviral Activity

The efficacy of this compound is quantified through various parameters, primarily the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity. Lower IC50 values indicate higher potency.

In Vitro Inhibitory Activity of this compound Carboxylate

The following table summarizes the IC50 values of this compound carboxylate against various influenza A and B virus strains, including both wild-type and resistant variants.

| Influenza Virus Strain | Neuraminidase Subtype | Key Mutations | This compound Carboxylate IC50 (nM) | Fold Increase in IC50 vs. Wild-Type | Reference |

| A/H1N1 (seasonal) | N1 | Wild-Type | ~0.5 - 2.5 | - | [4][5] |

| A/H1N1pdm09 | N1 | Wild-Type | ~0.4 - 1.2 | - | [6] |

| A/H1N1pdm09 | N1 | H275Y | ~150 - 400 | ~300 - 400 | [6][7] |

| A/H3N2 | N2 | Wild-Type | ~0.3 - 1.0 | - | [8] |

| A/H3N2 | N2 | E119V | ~5 - 20 | ~15 - 20 | [7] |

| A/H3N2 | N2 | R292K | >1000 | >1000 | [9] |

| A/H5N1 | N1 | Wild-Type | ~0.3 - 1.5 | - | [6] |

| A/H5N1 | N1 | H275Y | >400 | >900 | [6] |

| Influenza B | - | Wild-Type | ~5 - 30 | - | [5] |

Pharmacokinetics of this compound and this compound Carboxylate

The clinical efficacy of this compound is also dependent on its pharmacokinetic profile, which ensures that sufficient concentrations of the active metabolite reach the site of infection.

| Parameter | This compound | This compound Carboxylate | Reference |

| Bioavailability | >80% (as carboxylate) | - | [10] |

| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | 3-4 hours | [11] |

| Plasma Protein Binding | ~3% | <10% | [10] |

| Elimination Half-life (t1/2) | 1-3 hours | 6-10 hours | [11] |

| Primary Route of Elimination | Metabolism to carboxylate | Renal excretion | [11] |

Experimental Protocols for Assessing Antiviral Activity

The following sections provide detailed methodologies for key experiments used to evaluate the antiviral activity of this compound.

Neuraminidase Inhibition Assay (Fluorescent)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

Principle: The assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by neuraminidase, it releases the fluorescent product 4-methylumbelliferone (B1674119) (4-MU), which can be quantified.

Materials:

-

Influenza virus stock

-

This compound carboxylate

-

MUNANA substrate (200 µM working solution)

-

Assay buffer (e.g., 33.3 mM MES, 4 mM CaCl2, pH 6.5)

-

Stop solution (e.g., 0.1 M Glycine, pH 10.7, 25% Ethanol)

-

96-well black microplates

-

Fluorometer

Procedure:

-

Prepare serial dilutions of this compound carboxylate in assay buffer.

-

In a 96-well plate, add 50 µL of each drug dilution to triplicate wells. Include virus control (no drug) and blank (no virus) wells.

-

Add 50 µL of diluted influenza virus to each well (except blanks).

-

Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Add 50 µL of MUNANA substrate to all wells.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Stop the reaction by adding 50 µL of stop solution.

-

Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

-

Calculate the percent inhibition for each drug concentration and determine the IC50 value using a dose-response curve.

dot

Caption: Neuraminidase Inhibition Assay Workflow.

Plaque Reduction Assay

This cell-based assay determines the concentration of an antiviral drug required to reduce the number of viral plaques by 50% (EC50).

Principle: Influenza virus infection of a confluent monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) leads to localized areas of cell death called plaques. An effective antiviral agent will reduce the number and size of these plaques.

Materials:

-

MDCK cells

-

Influenza virus stock

-

This compound carboxylate

-

Culture medium (e.g., DMEM)

-

Semi-solid overlay (e.g., agarose (B213101) or Avicel)

-

TPCK-treated trypsin

-

Crystal violet staining solution

-

6-well or 12-well plates

Procedure:

-

Seed MDCK cells in multi-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the influenza virus stock.

-

Infect the cell monolayers with a dilution of virus that yields a countable number of plaques (e.g., 50-100 plaques per well).

-

After a 1-hour adsorption period, remove the virus inoculum.

-

Overlay the cells with a semi-solid medium containing various concentrations of this compound carboxylate.

-

Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

-

Fix the cells (e.g., with 4% formaldehyde) and stain with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percent plaque reduction for each drug concentration and determine the EC50 value.

Molecular Basis of this compound Resistance

The primary mechanism of resistance to this compound involves amino acid substitutions in the neuraminidase enzyme that reduce the binding affinity of this compound carboxylate.

The H274Y (H275Y in N1 numbering) Mutation

The most common resistance mutation in N1 subtype viruses is the substitution of histidine with tyrosine at position 274 (H274Y).[10] This mutation does not directly contact the drug but causes a conformational change in the glutamic acid residue at position 276 (E276).[3] In the wild-type enzyme, E276 rotates to create a hydrophobic pocket that accommodates the pentyl ether side chain of this compound carboxylate. The bulky side chain of the substituted tyrosine at position 274 sterically hinders this rotation of E276, disrupting the formation of the hydrophobic pocket and thereby significantly reducing the binding affinity of this compound.[3]

dot

Caption: Molecular basis of H274Y resistance.

Other Resistance Mutations

Other clinically relevant resistance mutations include:

-

R292K in N2 neuraminidase: This mutation in the active site directly disrupts a salt bridge with the carboxylate group of this compound, leading to a significant loss of binding affinity.[9]

-

E119V in N2 neuraminidase: This substitution alters the conformation of the active site, indirectly affecting this compound binding.[7]

Conclusion

This compound remains a critical tool in the management of influenza infections. Its efficacy is rooted in the specific and potent inhibition of the viral neuraminidase, a key enzyme in the viral life cycle. A thorough understanding of its molecular mechanism of action, coupled with robust in vitro and in vivo characterization, is essential for its appropriate clinical use and for the development of next-generation antiviral therapies. Continuous surveillance for resistance mutations and further research into the structural and functional consequences of these mutations are paramount to staying ahead of the ever-evolving influenza virus.

References

- 1. Functional and Structural Analysis of Influenza Virus Neuraminidase N3 Offers Further Insight into the Mechanisms of this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic, Thermodynamic, and Structural Analysis of Drug Resistance Mutations in Neuraminidase from the 2009 Pandemic Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dynamic residue interaction network analysis of the this compound binding site of N1 neuraminidase and its H274Y mutation site conferring drug resistance in influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding the cross-resistance of this compound to H1N1 and H5N1 influenza A neuraminidase mutations using multidimensional computational analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Generation of Neuraminidase Inhibitor Resistance in A(H5N1) Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Evolution of this compound Resistance Mutations in Influenza A(H1N1) and A(H3N2) Viruses during Selection in Experimentally Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The H274Y mutation in the influenza A/H1N1 neuraminidase active site following this compound phosphate treatment leave virus severely compromised both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

Oseltamivir Phosphate: A Technical Whitepaper on its Discovery and Early Development

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the discovery and early development of Oseltamivir (B103847) phosphate (B84403) (Tamiflu®), a landmark antiviral agent for the treatment and prophylaxis of influenza A and B viruses.

Introduction: The Dawn of a New Antiviral Strategy

The emergence of this compound phosphate marked a pivotal moment in the management of seasonal and pandemic influenza. Discovered by scientists at Gilead Sciences and subsequently co-developed with Hoffmann-La Roche, it was the first orally bioavailable neuraminidase inhibitor.[1][2][3][4] Prior to its development, antiviral options for influenza were limited and often hampered by issues of efficacy and resistance. The strategic decision to target the influenza virus neuraminidase, a crucial enzyme for viral replication, paved the way for a new class of antiviral drugs.[5][6][7]

This compound's journey from a rational drug design concept to a globally stockpiled medication is a case study in modern pharmaceutical development, combining structural biology, medicinal chemistry, and strategic corporate partnership.[2][8][9]

The Discovery Pathway: From Sialic Acid to an Oral Prodrug

The development of this compound was a triumph of structure-based drug design.[10][11] Researchers leveraged X-ray crystal structures of the influenza virus neuraminidase active site to guide the design of potent inhibitors.[9][11][12]

2.1. Target Selection and Lead Identification

The influenza virus relies on two key surface glycoproteins: hemagglutinin (HA) for entry into host cells and neuraminidase (NA) for the release of newly formed virus particles from infected cells.[5] By cleaving sialic acid residues on the host cell surface, neuraminidase prevents the aggregation of new virions and facilitates their spread.[5] Inhibition of this enzyme was identified as a prime therapeutic target. The natural substrate, sialic acid, served as the initial lead compound for inhibitor design.

2.2. Lead Optimization and the Birth of this compound Carboxylate

Rational drug design led to the synthesis of a series of carbocyclic analogues designed to mimic the transition state of sialic acid binding to the neuraminidase active site.[11][12] This process, a core component of lead optimization, involves iterative chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.[13][14] Key modifications included replacing the unstable dihydropyran ring of sialic acid analogues with a more stable cyclohexene (B86901) ring and optimizing the side chains to improve binding affinity within the enzyme's active site. This effort culminated in the discovery of GS 4071, now known as this compound carboxylate, a potent and selective inhibitor of both influenza A and B neuraminidase.[3]

2.3. The Prodrug Strategy: Ensuring Oral Bioavailability

While this compound carboxylate (the active metabolite) demonstrated high potency, its polarity limited its oral bioavailability.[3][9] To overcome this, a prodrug strategy was employed. The carboxylate group was esterified to create the ethyl ester prodrug, GS 4104, or this compound phosphate.[3][15] This less polar molecule is readily absorbed from the gastrointestinal tract and is then rapidly converted by hepatic esterases into the active this compound carboxylate, achieving an oral bioavailability of over 75-80%.[1][6][16][17]

Chemical Synthesis: The Shikimic Acid Route

The commercial production of this compound begins with shikimic acid, a biomolecule harvested from Chinese star anise or produced via fermentation using recombinant E. coli.[1][18][19] The initial synthesis developed by Gilead Sciences and later refined by Roche is a multi-step process that carefully controls the stereochemistry at the molecule's three stereocenters.[18]

The synthesis involves several key transformations, including esterification, ketalization, mesylation, and the formation of an epoxide.[18] A critical and challenging step in the early syntheses involved the introduction of an amino group using azide (B81097) chemistry, which poses safety concerns at an industrial scale due to the use of potentially hazardous reagents.[3] This led to extensive research into alternative, azide-free synthetic routes to improve safety and efficiency.[3][20][21]

Caption: A simplified flowchart of the key stages in the synthesis of this compound phosphate starting from shikimic acid.

Mechanism of Action: Halting Viral Egress

This compound phosphate itself is an inactive prodrug.[6] Following oral administration, it is absorbed and extensively hydrolyzed by esterases, primarily in the liver, to its active form, this compound carboxylate.[5][6][17]

The active metabolite is a potent and selective competitive inhibitor of the influenza virus's neuraminidase enzyme.[1][6] It mimics the natural substrate, sialic acid, and binds tightly to the enzyme's active site.[1] This binding prevents the neuraminidase from cleaving sialic acid residues on the surface of infected host cells. As a result, newly formed viral particles cannot be released and instead aggregate on the cell surface, effectively halting the spread of the infection to other cells.[5][15]

Caption: The mechanism of action of this compound, which blocks the neuraminidase enzyme, preventing viral release.

Data Presentation

5.1. Pharmacokinetic Properties

The pharmacokinetic profiles of this compound and its active carboxylate metabolite have been well-characterized. The prodrug is rapidly absorbed and converted, leading to systemic exposure to the active form.

| Parameter | This compound (Prodrug) | This compound Carboxylate (Active Metabolite) | Reference(s) |

| Oral Bioavailability | >80% (as carboxylate) | - | [1][16] |

| Protein Binding | 42% | 3% | [1][6][17] |

| Metabolism | Extensively hydrolyzed by hepatic esterases | Not further metabolized | [1][6][17] |

| Volume of Distribution (Vss) | - | 23-26 Liters | [1][6][17] |

| Elimination Half-life | 1-3 hours | 6-10 hours | [1][17] |

| Excretion | - | >99% via renal excretion (urine) | [1][6][17] |

5.2. In Vitro Inhibitory Activity

This compound carboxylate shows potent inhibitory activity against the neuraminidase of various influenza strains.

| Influenza Virus Strain | Median IC₅₀ (nM) | Reference(s) |

| Influenza A/H1N1 | 2.5 | [15] |

| Influenza A/H3N2 | 0.96 | [15] |

| Influenza B | 60 | [15] |

5.3. Early Clinical Efficacy (Treatment)

Early clinical trials demonstrated that initiating this compound treatment within 48 hours of symptom onset significantly reduces the duration and severity of illness.

| Outcome Measure | Result | Patient Population | Reference(s) |

| Time to Symptom Alleviation | Reduced by 16.8 hours (vs. placebo) | Adults | [22][23] |

| Time to Symptom Alleviation | Reduced by 29 hours (vs. placebo) | Otherwise Healthy Children | [22][23] |

| Risk of Nausea | Increased risk (NNTH* = 28) | Adults | [22] |

| Risk of Vomiting | Increased risk (NNTH* = 22) | Adults | [22] |

| Risk of Vomiting | Increased risk (NNTH* = 19) | Children | [1] |

*NNTH: Number Needed to Treat to Harm

Key Experimental Protocols

6.1. Protocol: In Vitro Neuraminidase Inhibition Assay

This protocol outlines a standard fluorometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against influenza neuraminidase.

-

Reagents and Materials:

-

Recombinant influenza neuraminidase (NA) enzyme.

-

Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

-

Assay Buffer: MES buffer with CaCl₂.

-

Stop Solution: Glycine-NaOH buffer.

-

Test compound (e.g., this compound carboxylate) serially diluted.

-

96-well black microplates.

-

Fluorometer (Excitation: 365 nm, Emission: 450 nm).

-

-

Procedure:

-

Step 1: Add 25 µL of serially diluted test compound or vehicle control to wells of the 96-well plate.

-

Step 2: Add 25 µL of diluted NA enzyme to each well.

-

Step 3: Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

-

Step 4: Initiate the enzymatic reaction by adding 50 µL of the MUNANA substrate to each well.

-

Step 5: Incubate the plate at 37°C for 60 minutes.

-

Step 6: Terminate the reaction by adding 100 µL of the Stop Solution.

-

Step 7: Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer.

-

-

Data Analysis:

-

Subtract background fluorescence from all readings.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

-

6.2. Protocol: In Vivo Efficacy in a Mouse Model of Influenza

This protocol describes a typical experiment to evaluate the therapeutic efficacy of this compound in mice lethally infected with influenza virus.

-

Materials and Animals:

-

Female BALB/c mice (6-8 weeks old).

-

Mouse-adapted influenza A virus strain (e.g., A/PR/8/34 H1N1).

-

This compound phosphate formulated for oral gavage.

-

Vehicle control (e.g., sterile water).

-

Anesthetic (e.g., isoflurane).

-

-

Procedure:

-

Step 1 (Infection): Lightly anesthetize mice and intranasally inoculate them with a lethal dose (e.g., 5x LD₅₀) of the influenza virus in a volume of 50 µL.

-

Step 2 (Treatment): Begin treatment 24 hours post-infection. Administer this compound phosphate (e.g., 10 mg/kg/day) or vehicle control via oral gavage.

-

Step 3 (Dosing Regimen): Continue treatment twice daily for 5 consecutive days.

-

Step 4 (Monitoring): Monitor mice daily for 14-21 days for signs of illness, including weight loss, inactivity, and ruffled fur. Record survival data.

-

Step 5 (Optional - Viral Titers): At specific time points (e.g., day 3 and day 6 post-infection), euthanize a subset of mice from each group. Harvest lungs and homogenize the tissue. Determine viral titers in the lung homogenates using a plaque assay or TCID₅₀ assay on Madin-Darby Canine Kidney (MDCK) cells.

-

-

Data Analysis:

-

Survival: Plot survival curves (Kaplan-Meier) and compare between treatment and control groups using a log-rank test.

-

Morbidity: Plot the mean percentage of body weight change over time for each group.

-

Viral Load: Compare lung viral titers between groups at each time point using appropriate statistical tests (e.g., t-test or ANOVA).

-

The Drug Development and Partnership Workflow

The successful development of this compound was underpinned by a logical progression from basic research to clinical application, accelerated by a strategic partnership.

Caption: Workflow of this compound's development, from target identification to regulatory approval.

The collaboration between Gilead Sciences and Hoffmann-La Roche, established in 1996, was instrumental.[1][2][24] Gilead, the inventor, leveraged its discovery research expertise, while Roche provided the extensive resources necessary for large-scale clinical development, manufacturing, and global marketing, allowing for an expedited timeline from partnership to FDA approval in just over three years.[8][19][25]

Conclusion

The discovery and early development of this compound phosphate represent a paradigm of modern drug discovery. Through a combination of rational, structure-based design, clever medicinal chemistry to overcome pharmacokinetic challenges, and a strategic industrial partnership, a novel, effective, and orally available antiviral was brought from the laboratory to the clinic in record time. It remains a cornerstone of influenza pandemic preparedness and a testament to the power of targeting viral-specific enzymatic processes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Gilead Ends Patent Dispute With Roche Over Tamiflu - Intellectual Property Watch [ip-watch.org]

- 3. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gilead.com [gilead.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Binding mechanism of this compound and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Discovery and development of GS 4104 (this compound): an orally active influenza neuraminidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Discovery and development of GS 4104 (this compound): an orally active influenza neuraminidase inhibitor. | Semantic Scholar [semanticscholar.org]

- 13. lifesciences.danaher.com [lifesciences.danaher.com]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. droracle.ai [droracle.ai]

- 16. A physiologically-based pharmacokinetic model of this compound phosphate and its carboxylate metabolite for rats and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. This compound total synthesis - Wikipedia [en.wikipedia.org]

- 19. chimia.ch [chimia.ch]

- 20. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Development of a concise synthesis of (-)-oseltamivir (Tamiflu) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound for influenza in adults and children: systematic review of clinical study reports and summary of regulatory comments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. bmj.com [bmj.com]

- 24. Gilead And Roche End Tamiflu(R) Dispute [pharmaceuticalonline.com]

- 25. gilead.com [gilead.com]

Oseltamivir's Impact on Influenza Viral Entry and Budding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of oseltamivir (B103847), a widely used antiviral medication for the treatment and prophylaxis of influenza A and B viruses. The primary focus of this document is to elucidate the effects of this compound on the critical viral processes of entry into and budding from host cells. This guide provides a comprehensive overview of the underlying molecular interactions, quantitative efficacy data, detailed experimental protocols, and visual representations of the involved pathways to support advanced research and drug development efforts in the field of virology.

Core Mechanism of Action: Inhibition of Neuraminidase

This compound is a prodrug that is converted in the liver to its active form, this compound carboxylate.[1][2] This active metabolite functions as a potent and selective competitive inhibitor of the neuraminidase (NA) enzyme of influenza A and B viruses.[3][4][5] Neuraminidase is a viral surface glycoprotein (B1211001) that plays a crucial role in the final stages of the viral replication cycle.[6][7]

The primary function of neuraminidase is to cleave sialic acid residues from the surface of the host cell and from newly formed viral particles.[3][6] This enzymatic activity is essential for the release of progeny virions from the infected cell, preventing their aggregation at the cell surface and facilitating their spread to new host cells.[6][7][8]

This compound carboxylate mimics the natural substrate of neuraminidase, sialic acid, and binds to the active site of the enzyme with high affinity.[3] This binding blocks the enzymatic activity of neuraminidase, leading to the inability of newly formed virions to detach from the host cell membrane.[1] As a result, the viruses remain tethered to the cell surface, preventing their release and subsequent infection of other cells, thereby limiting the spread of the infection within the respiratory tract.[1]

Effect on Viral Budding Process

The process of influenza virus budding is a complex event that occurs at the apical plasma membrane of polarized epithelial cells and involves the coordinated assembly of viral components.[7][9] Key viral proteins involved in this process include hemagglutinin (HA), neuraminidase (NA), the matrix protein M1, and the ion channel protein M2.[7][9][10]

Viral ribonucleoproteins (vRNPs) are transported from the nucleus to the cytoplasm and then to the plasma membrane, where they associate with M1 protein. M1, in turn, interacts with the cytoplasmic tails of HA and NA, which are clustered in lipid rafts.[9][10] This coordinated assembly leads to the formation of a "budozone" and the outward curvature of the host cell membrane to form the viral bud.[10] The M2 protein is thought to play a role in membrane scission, the final step of budding that releases the new virion.[10]

This compound's primary impact on the budding process is indirect but highly effective. By inhibiting neuraminidase activity, this compound prevents the cleavage of sialic acid residues that would otherwise allow the newly formed virion to be released from the host cell.[1][6] The hemagglutinin on the surface of the budding virion continues to bind to sialic acid receptors on the host cell membrane, effectively trapping the virus at the site of budding.[6]

Caption: this compound inhibits neuraminidase, preventing viral release.

Effect on Viral Entry Process

The canonical view of this compound's mechanism of action does not involve the direct inhibition of viral entry. The entry of the influenza virus into a host cell is primarily mediated by the hemagglutinin (HA) protein, which binds to sialic acid receptors on the cell surface, followed by endocytosis of the viral particle.[1][11]

However, some research suggests a potential secondary role for neuraminidase and, consequently, an indirect effect of this compound on viral entry. Neuraminidase activity may be important for the penetration of the virus through the mucus layer of the respiratory tract to reach the underlying epithelial cells.[12] By cleaving sialic acid residues in the mucus, neuraminidase could prevent the virus from being trapped before it reaches its target cells. Therefore, by inhibiting neuraminidase, this compound might impede this initial step of infection.

Furthermore, a study by Guo et al. (2013) suggested that this compound may inhibit both viral entry and release.[13] However, the predominant and clinically significant mechanism of action remains the inhibition of viral budding and release.[3][4][5]

Caption: this compound's potential indirect effect on viral entry.

Quantitative Data on this compound's Efficacy

The efficacy of this compound can be quantified through various in vitro and in vivo measures, including the 50% inhibitory concentration (IC50) against neuraminidase activity, the reduction in viral titers in cell culture and animal models, and the amelioration of clinical symptoms in human subjects.

Table 1: In Vitro Neuraminidase Inhibition (IC50 Values)

| Influenza Virus Strain | This compound Carboxylate IC50 (nM) | Reference(s) |

| Influenza A (H1N1) | 0.0112 | [12] |

| Influenza B | 0.00114 | [12] |

| Influenza A/Mississippi/3/2001 (H1N1) | 0.045 (treatment) | [14] |

| This compound-resistant A/Mississippi/3/2001 H275Y | 0.049 (treatment) | [14] |

| Influenza B/Florida/4/2006 | 3.4 (treatment) | [14] |

| Influenza A/California/04/2009 (H1N1) | ~10 | [15] |

IC50 values can vary depending on the specific assay conditions and the viral isolate.

Table 2: Reduction in Viral Shedding and Clinical Symptoms

| Study Population | This compound Regimen | Outcome | Quantitative Effect | Reference(s) |

| Experimentally infected adults | 75 mg or 150 mg BID for 5 days | Duration of viral shedding | Reduced from 5 days (placebo) to 3 days | [16][17] |

| Experimentally infected adults | 75 mg or 150 mg BID for 5 days | Total viral shedding (AUC) | Reduced over 10-fold | [16] |

| Naturally infected adults | 75 mg BID for 5 days | Duration of symptoms | Shortened by 0.7 days (from 7 to 6.3 days) | [18] |

| Naturally infected children | 75 mg BID for 5 days | Duration of symptoms | Shortened by about 1 day | [18] |

| Model simulation | 75 mg BID initiated 2 days post-infection | Duration of viral shedding | Decreased by 1.5 days vs. placebo | [19] |

| Model simulation | 75 mg BID initiated 0.5 days post-infection | Duration of viral shedding | Decreased by 5 days vs. placebo | [19] |

AUC: Area Under the Curve; BID: twice daily.

Detailed Experimental Protocols

Neuraminidase Inhibition Assay (Fluorescence-based)

This protocol describes a common method to determine the IC50 of this compound against influenza virus neuraminidase activity.

Principle: The assay measures the ability of this compound to inhibit the cleavage of a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), by viral neuraminidase. The product of this reaction, 4-methylumbelliferone (B1674119) (4-MU), is fluorescent.[2]

Materials:

-

Influenza virus stock

-

This compound carboxylate

-

MUNANA substrate (Sigma-Aldrich)

-

Assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

-

Stop solution (e.g., 0.1 M glycine-NaOH, pH 10.7, 25% ethanol)

-

96-well black microplates

-

Fluorometer (excitation: 365 nm, emission: 450 nm)

Procedure:

-

Virus Titration: Perform a serial dilution of the virus stock to determine the optimal dilution that gives a linear rate of substrate cleavage over the assay period.

-

Compound Dilution: Prepare a serial dilution of this compound carboxylate in the assay buffer.

-

Assay Setup: In a 96-well plate, add the diluted virus to each well (except for the blank). Then, add the serially diluted this compound carboxylate to the respective wells. Include a virus control (no inhibitor) and a blank (no virus).

-

Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add the MUNANA substrate to all wells.

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Reaction Termination: Stop the reaction by adding the stop solution to all wells.

-

Fluorescence Reading: Measure the fluorescence of each well using a fluorometer.

-

Data Analysis: Subtract the blank reading from all other readings. Calculate the percentage of inhibition for each this compound concentration relative to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]

Caption: Workflow for the neuraminidase inhibition assay.

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (EC50).

Principle: Influenza virus infection of a confluent monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) leads to cell death and the formation of clear zones called plaques. The number of plaques is proportional to the amount of infectious virus. An antiviral agent will reduce the number and/or size of the plaques.[20][21][22]

Materials:

-

Confluent monolayers of MDCK cells in 6-well or 12-well plates

-

Influenza virus stock

-

This compound carboxylate

-

Infection medium (e.g., DMEM with TPCK-trypsin)

-

Overlay medium (e.g., infection medium with 0.6% agarose (B213101) or Avicel)

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed MDCK cells in multi-well plates and grow to confluence.

-

Virus Dilution: Prepare serial dilutions of the virus stock to obtain a countable number of plaques (e.g., 50-100 PFU/well).

-

Compound Dilution: Prepare serial dilutions of this compound carboxylate in the infection medium.

-

Infection: Wash the cell monolayers and infect with the virus dilution for 1 hour at 37°C.

-

Overlay: Remove the virus inoculum and overlay the cells with the overlay medium containing different concentrations of this compound.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

-

Staining: Fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no drug). The EC50 value is determined by plotting the percentage of plaque reduction against the logarithm of the drug concentration and fitting the data to a dose-response curve.[20]

Caption: Workflow for the plaque reduction assay.

Virus Yield Reduction Assay

This assay measures the effect of an antiviral compound on the amount of infectious virus produced by infected cells.

Principle: Cells are infected with influenza virus in the presence of different concentrations of the antiviral drug. After a single replication cycle, the amount of progeny virus released into the supernatant is quantified, typically by plaque assay or TCID50 (50% tissue culture infectious dose) assay.[23]

Materials:

-

Confluent monolayers of susceptible cells (e.g., MDCK)

-

Influenza virus stock (at a known multiplicity of infection - MOI)

-

This compound carboxylate

-

Infection medium

-

Apparatus for plaque assay or TCID50 assay

Procedure:

-

Cell Seeding: Seed cells in multi-well plates and grow to confluence.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a defined period before or during infection.

-

Infection: Infect the cells with influenza virus at a specific MOI (e.g., 0.01) for 1 hour.

-

Incubation: Remove the inoculum, wash the cells, and add fresh medium containing the respective concentrations of this compound. Incubate for a period that allows for a single round of replication (e.g., 24-48 hours).

-

Harvesting: Collect the cell culture supernatants.

-

Virus Quantification: Determine the viral titer in the supernatants using a plaque assay or TCID50 assay.

-

Data Analysis: Calculate the percentage of virus yield reduction for each this compound concentration compared to the virus control. The EC50 or EC90 (90% effective concentration) can be determined from the dose-response curve.[23]

Conclusion

This compound's primary and well-established mechanism of action is the potent and selective inhibition of the influenza virus neuraminidase enzyme. This leads to a significant impairment of viral budding and release from infected host cells, thereby curtailing the spread of the infection. While there is some evidence to suggest a minor, indirect role in hindering viral entry through the mucus layer, the predominant therapeutic effect of this compound is attributed to its impact on the final stages of the viral replication cycle. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the nuances of this compound's antiviral activity and to explore novel therapeutic strategies against influenza.

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Binding mechanism of this compound and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PMC [pmc.ncbi.nlm.nih.gov]